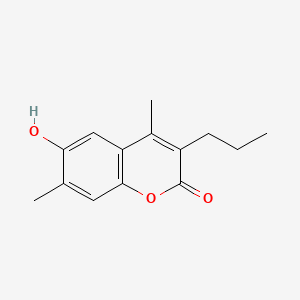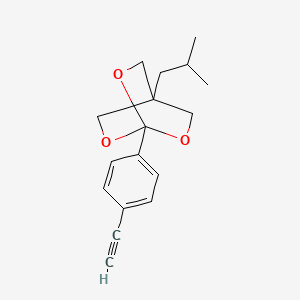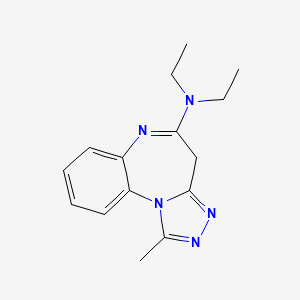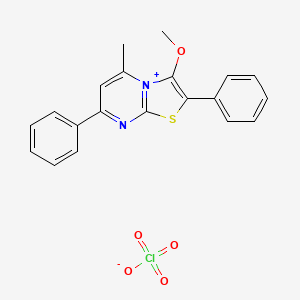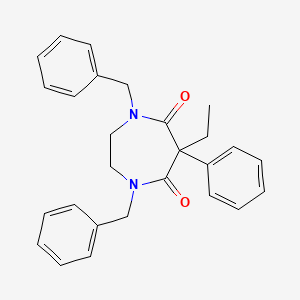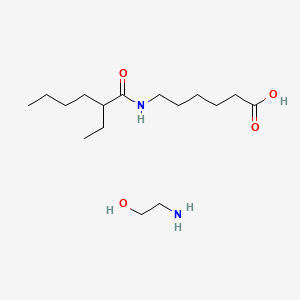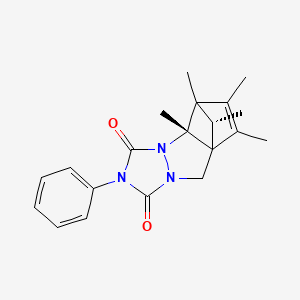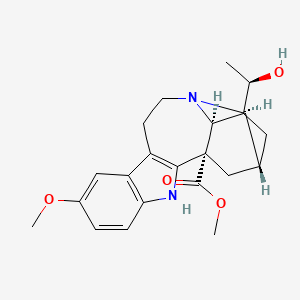
19-Epivoacristine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Epivoacristine is an indole alkaloid found in various species of the genus Tabernaemontana, such as Tabernaemontana dichotoma and Peschiera affinis . This compound has garnered interest due to its potential pharmacological properties, including its role as a selective acetylcholinesterase inhibitor .
Preparation Methods
19-Epivoacristine can be synthesized through the reduction of voacryptine using potassium borohydride . This method involves specific reaction conditions to ensure the successful conversion of voacryptine to this compound. Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned provides a foundational approach for laboratory-scale preparation .
Chemical Reactions Analysis
19-Epivoacristine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different derivatives of the compound, while reduction can lead to the formation of simpler alkaloid structures .
Scientific Research Applications
19-Epivoacristine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying indole alkaloid synthesis and reactions . In biology, its role as an acetylcholinesterase inhibitor makes it a valuable compound for research related to neurodegenerative diseases such as Alzheimer’s . In medicine, its potential pharmacological properties are being explored for therapeutic applications . Additionally, it has been studied for its antibacterial activity, particularly against Streptococcus pneumonia .
Mechanism of Action
The mechanism of action of 19-Epivoacristine involves its inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound increases the levels of acetylcholine, which can enhance cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
19-Epivoacristine is similar to other indole alkaloids such as voacristine, voacamine, apparicine, and lochnericine . its unique structure and specific pharmacological properties, such as selective acetylcholinesterase inhibition, distinguish it from these compounds . For instance, while voacamine and apparicine also exhibit biological activities, this compound’s selective inhibition of acetylcholinesterase makes it particularly valuable for research related to neurodegenerative diseases .
Properties
CAS No. |
6883-77-8 |
|---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (1S,15R,17S,18S)-17-[(1R)-1-hydroxyethyl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-12(25)16-8-13-10-22(21(26)28-3)19-15(6-7-24(11-13)20(16)22)17-9-14(27-2)4-5-18(17)23-19/h4-5,9,12-13,16,20,23,25H,6-8,10-11H2,1-3H3/t12-,13-,16-,20+,22-/m1/s1 |
InChI Key |
OYMQKBZMKFJPMH-MDIKWQLESA-N |
Isomeric SMILES |
C[C@H]([C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O |
Canonical SMILES |
CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


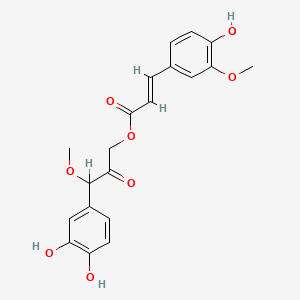


![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)
